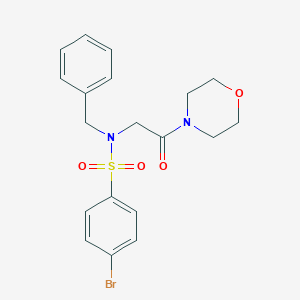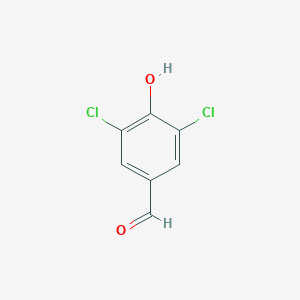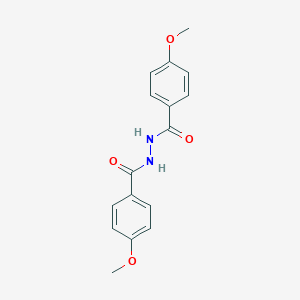
N,N'-Bis(fluoren-9-ylidene) hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-Bis(fluoren-9-ylidene) hydrazine, commonly referred to as BFH, is a small organic molecule that has gained significant attention in the field of materials science and chemistry due to its unique properties. It is a conjugated molecule that has been found to exhibit excellent electron transport properties, making it an ideal candidate for use in various electronic devices such as organic field-effect transistors, solar cells, and light-emitting diodes.
Wirkmechanismus
The mechanism of action of BFH is not well understood, but it is believed to be related to its unique electronic properties. BFH is a conjugated molecule that has a delocalized pi-electron system. This delocalization allows for efficient charge transport, which is essential for its use in electronic devices.
Biochemical and Physiological Effects:
There is currently limited research on the biochemical and physiological effects of BFH. However, it has been found to be non-toxic and biocompatible, making it a potential candidate for use in biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BFH is its excellent charge transport properties, which make it an ideal candidate for use in electronic devices. Additionally, it is non-toxic and biocompatible, making it a potential candidate for use in biomedical applications. However, one of the limitations of BFH is its low solubility in common solvents, which can make it difficult to work with in the laboratory.
Zukünftige Richtungen
There are several potential future directions for research on BFH. One area of interest is the development of new synthetic methods for producing BFH that are more efficient and scalable. Additionally, there is potential for the use of BFH in the development of new types of electronic devices, such as flexible and wearable electronics. Finally, further research is needed to fully understand the mechanism of action of BFH and its potential use in biomedical applications.
Synthesemethoden
The synthesis of BFH can be achieved through a variety of methods, including the reaction of fluorene with hydrazine hydrate in the presence of a catalyst such as palladium on carbon, or the reaction of 9-bromo-fluorene with hydrazine hydrate in the presence of a base such as sodium hydroxide. The resulting product can be purified through column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
BFH has been extensively studied for its potential applications in various electronic devices. It has been found to exhibit excellent charge transport properties, making it an ideal candidate for use in organic field-effect transistors (OFETs). OFETs are thin-film transistors that are composed of organic materials and have the potential to be used in flexible electronics. BFH has also been studied for its potential use in solar cells and light-emitting diodes due to its strong fluorescence properties.
Eigenschaften
CAS-Nummer |
2071-44-5 |
|---|---|
Produktname |
N,N'-Bis(fluoren-9-ylidene) hydrazine |
Molekularformel |
C26H16N2 |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
N-(fluoren-9-ylideneamino)fluoren-9-imine |
InChI |
InChI=1S/C26H16N2/c1-5-13-21-17(9-1)18-10-2-6-14-22(18)25(21)27-28-26-23-15-7-3-11-19(23)20-12-4-8-16-24(20)26/h1-16H |
InChI-Schlüssel |
CDFOTCFVFKFICX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NN=C4C5=CC=CC=C5C6=CC=CC=C64 |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NN=C4C5=CC=CC=C5C6=CC=CC=C64 |
Andere CAS-Nummern |
2071-44-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 4-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B186878.png)






![3-[(2-Chlorophenyl)methyl]-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile](/img/structure/B186890.png)

